An In-Depth Technical Guide to 3-Phenyl-p-anisidine (CAS number 56970-26-4)
An In-Depth Technical Guide to 3-Phenyl-p-anisidine (CAS number 56970-26-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyl-p-anisidine, with the CAS number 56970-26-4, is a biphenyl amine derivative that stands at the intersection of versatile chemical synthesis and potential pharmacological applications. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, robust analytical methodologies for its characterization, and a forward-looking perspective on its applications in drug discovery and medicinal chemistry. Furthermore, this document outlines essential safety and handling protocols, drawing from the well-established knowledge of related aromatic amines and biphenyl compounds.
Introduction: The Biphenyl Amine Moiety in Modern Chemistry
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2] The introduction of an amine group, as seen in 3-Phenyl-p-anisidine, provides a critical handle for further chemical modifications and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide aims to serve as a foundational resource for researchers interested in harnessing the potential of this specific biphenyl amine derivative.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Phenyl-p-anisidine is fundamental to its application in research and development. While extensive experimental data for this specific compound is not widely available, its properties can be reliably predicted based on its structure.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₃H₁₃NO | - | Cheméo[3] |
| Molecular Weight | 199.25 | g/mol | Cheméo[3] |
| CAS Number | 56970-26-4 | - | Cheméo[3] |
| Predicted Boiling Point | ~350-400 | °C | Inferred |
| Predicted Melting Point | ~80-90 | °C | Inferred |
| Predicted Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF), sparingly soluble in water. | - | Inferred |
| Predicted logP | ~3.5-4.5 | - | Inferred |
Synthesis of 3-Phenyl-p-anisidine: A Proposed Pathway
While specific literature detailing the synthesis of 3-Phenyl-p-anisidine is scarce, a highly plausible and efficient synthetic route can be designed utilizing the well-established Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4]
The proposed synthesis involves the palladium-catalyzed cross-coupling of a halogenated p-anisidine derivative with phenylboronic acid.
Figure 1. Proposed synthesis of 3-Phenyl-p-anisidine via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Proposed)
I. Materials:
-
3-Bromo-4-methoxyaniline (or 3-Iodo-4-methoxyaniline)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Sodium carbonate (or potassium carbonate)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Anhydrous magnesium sulfate
-
Saturated brine solution
-
Ethyl acetate
-
Hexane
II. Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-methoxyaniline (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
III. Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
IV. Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-Phenyl-p-anisidine.
Analytical Characterization
The unequivocal identification and purity assessment of 3-Phenyl-p-anisidine are crucial for its use in any research or development setting. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and the anisidine rings. The methoxy group should appear as a singlet around 3.8-4.0 ppm. The amine protons will likely appear as a broad singlet, and their chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons and the methoxy carbon. The number of signals will depend on the molecule's symmetry.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 3-Phenyl-p-anisidine should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and the C-O stretching of the methoxy group.[5]
-
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): This technique will provide the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can offer structural information. For biphenyl compounds, the ortho effect can sometimes be observed, leading to specific fragmentation patterns.[6]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.
-
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds like 3-Phenyl-p-anisidine. It can be used for both qualitative identification and quantitative analysis.[7]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): HPLC, particularly when coupled with a mass spectrometer, is the method of choice for purity determination and quantitative analysis of aromatic amines in various matrices.[8] Reversed-phase chromatography with a C18 column is commonly used.
Figure 2. A comprehensive analytical workflow for 3-Phenyl-p-anisidine.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 3-Phenyl-p-anisidine suggest a range of potential applications in drug discovery. The biphenyl core is associated with a multitude of pharmacological activities.[1] The p-anisidine moiety is also a common building block in the synthesis of various pharmaceuticals.
-
Scaffold for Novel Therapeutics: 3-Phenyl-p-anisidine can serve as a starting point for the synthesis of libraries of novel compounds. The primary amine can be readily derivatized to form amides, sulfonamides, and other functional groups, allowing for the exploration of structure-activity relationships (SAR).
-
Potential as an Intermediate: This compound can be a key intermediate in the synthesis of more complex molecules with potential therapeutic value. For instance, substituted anilines are precursors for quinoline derivatives, which are known to have a wide range of biological activities.[9]
-
Antioxidant and Anti-inflammatory Properties: Phenolic and aniline-containing compounds often exhibit antioxidant and anti-inflammatory properties.[10] The potential of 3-Phenyl-p-anisidine and its derivatives in these areas warrants investigation.
Safety and Handling
Primary aromatic amines are a class of compounds that can be toxic and may have carcinogenic properties. [11] Biphenyl itself can cause irritation to the eyes, skin, and respiratory tract, and may have effects on the liver and nervous system with prolonged exposure.[12]
Recommended Safety Precautions
-
Engineering Controls: Work with 3-Phenyl-p-anisidine should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities, additional protective clothing may be necessary.
-
Respiratory Protection: If working with the solid material where dust may be generated, a respirator with a particulate filter is recommended.[13]
-
-
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
3-Phenyl-p-anisidine is a molecule with significant untapped potential. Its synthesis is achievable through robust and well-understood chemical reactions, and its structure lends itself to a variety of applications, particularly in the realm of medicinal chemistry. This guide provides a solid foundation for researchers to begin exploring the properties and applications of this intriguing biphenyl amine derivative. As with any chemical research, a strong emphasis on safety and proper analytical characterization is paramount to successful and responsible scientific advancement.
References
- CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google P
-
Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. | Homework.Study.com. (URL: [Link])
-
Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives | Journal of the American Chemical Society. (URL: [Link])
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (URL: [Link])
-
P-Anisidine | C7H9NO | CID 7732 - PubChem. (URL: [Link])
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. (URL: [Link])
-
Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - MDPI. (URL: [Link])
-
N-phenyl-p-anisidine | C13H13NO | CID 14581 - PubChem. (URL: [Link])
-
Investigation of biphenyl enamines for applications as p-type semiconductors. (URL: [Link])
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])
-
Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (URL: [Link])
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (URL: [Link])
-
IR: amines. (URL: [Link])
-
Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC. (URL: [Link])
-
Aromatic Amines → Term - Pollution → Sustainability Directory. (URL: [Link])
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (URL: [Link])
-
Chemical Properties of 3-Phenyl-p-anisidine (CAS 56970-26-4) - Cheméo. (URL: [Link])
-
Biphenyl - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (URL: [Link])
-
Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed. (URL: [Link])
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (URL: [Link])
-
MSBNK-Fac_Eng_Univ_Tokyo-JP012337 - MassBank. (URL: [Link])
-
Safety Standards for the Detection of Migration of Primary Aromatic Amines in Food Contact Materials are Officially Released - C&K Testing. (URL: [Link])
-
Human Health Effects of Biphenyl: Key Findings and Scientific Issues - ResearchGate. (URL: [Link])
-
Influence of Solvents on IR Spectrum of Aromatic Amines | Request PDF - ResearchGate. (URL: [Link])
-
Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (URL: [Link])
-
Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. (URL: [Link])
-
Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (URL: [Link])
-
Human Health Effects of Biphenyl: Key Findings and Scientific Issues - Risk Assessment. (URL: [Link])
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. (URL: [Link])
-
FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy - YouTube. (URL: [Link])
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (URL: [Link])
-
Synthesis and analgesic activity of new phencyclidine derivatives - PubMed. (URL: [Link])
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH. (URL: [Link])
-
Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles | Organic Letters. (URL: [Link])
-
ICSC 0106 - BIPHENYL - INCHEM. (URL: [Link])
-
Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation - ResearchGate. (URL: [Link])
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (URL: [Link])
-
para-anisidine 4-methoxybenzenamine - The Good Scents Company. (URL: [Link])
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (URL: [Link])
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (URL: [Link])
-
A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar. (URL: [Link])
-
Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - MDPI. (URL: [Link])
-
The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects - MDPI. (URL: [Link])
-
Synthesis, characterization, antifungal evaluation and 3D-QSAR study of phenylhydrazine substituted tetronic acid derivatives - PubMed. (URL: [Link])
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. ijsdr.org [ijsdr.org]
- 3. 3-Phenyl-p-anisidine (CAS 56970-26-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. ossila.com [ossila.com]
- 10. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ICSC 0106 - BIPHENYL [inchem.org]
- 13. international.skcinc.com [international.skcinc.com]
